(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide
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Description
(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C21H23N3O4S2 and its molecular weight is 445.55. The purity is usually 95%.
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Biological Activity
(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzo[d]thiazole moiety, which is known for various pharmacological properties, and a piperidine sulfonamide structure that may enhance its therapeutic applicability. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Structural Characteristics
The molecular structure of the compound is characterized by:
- Benzo[d]thiazole moiety : Known for antimicrobial and anticancer activities.
- Piperidine sulfonamide : Often associated with enzyme inhibition and potential neuroprotective effects.
Biological Activities
Preliminary studies indicate that compounds with similar structural features exhibit a variety of biological activities. The following table summarizes some key findings related to the biological activity of this compound and its analogs.
Compound | Structural Features | Biological Activity |
---|---|---|
This compound | Benzo[d]thiazole + Piperidine sulfonamide | Anticancer, Antimicrobial |
Compound A | Benzo[d]thiazole | Antimicrobial |
Compound B | Benzo[b][1,4]dioxine | Neuroprotective |
Compound C | Carboxamide | Anticancer |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown significant inhibitory activity against various enzymes, including acetylcholinesterase and urease, which are vital in neurodegenerative diseases and microbial infections respectively .
- Anticancer Activity : The presence of the benzo[d]thiazole moiety has been linked to anticancer properties through the induction of apoptosis in cancer cells . For instance, studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation effectively.
- Antimicrobial Properties : The compound's structural components suggest potential effectiveness against a range of bacterial strains, similar to related compounds that have shown moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis .
Case Studies
A series of in vitro studies have been conducted to assess the biological activity of this compound:
- Cell Viability Assays : Research indicated that this compound exhibited dose-dependent cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Molecular Docking Studies : Computational analyses revealed that the compound interacts with target proteins primarily through hydrophobic contacts and hydrogen bonding, suggesting a favorable binding affinity that could enhance its efficacy as a therapeutic agent .
Properties
IUPAC Name |
N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-23-18-11-8-16(28-2)14-19(18)29-21(23)22-20(25)15-6-9-17(10-7-15)30(26,27)24-12-4-3-5-13-24/h6-11,14H,3-5,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRZUDCWLFRAOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.